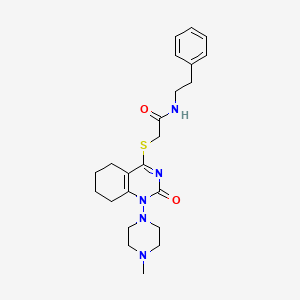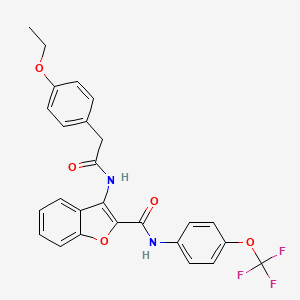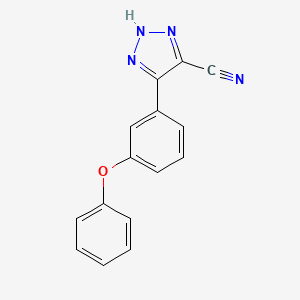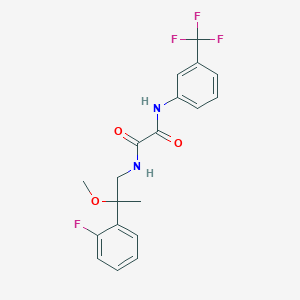![molecular formula C19H18N2O2S2 B2866439 4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 339106-31-9](/img/structure/B2866439.png)
4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine” is a chemical compound with a complex structure . It is also known as "4-[(2,4-DIMETHYLPHENYL)SULFANYL]-2-PHENYL-5-PYRIMIDINYL METHYL SULFONE" .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific information about the molecular structure of “this compound” is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Research on pyrimidine derivatives, such as the synthesis of novel 4-thiopyrimidine derivatives, highlights the interest in these compounds for their structural and potential biological applications. For instance, the study of three new 4-thiopyrimidine derivatives, obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrated their varied cytotoxic activity against different cancer cell lines, indicating the role these compounds could play in drug development (Stolarczyk et al., 2018).
Chemical Reactivity and Modification
The formation and reactivity of pyrimidinyl sulphones and sulphoxides from corresponding thioethers, explored in a 1967 study, provide valuable information on chemical transformations that can be applied to modify and understand the reactivity of similar compounds (Brown & Ford, 1967).
Biological and Photophysical Applications
Aminopyrimidine sulfonate/carboxylate interactions and their crystal structures offer insights into molecular interactions, which could be pivotal for designing ligands or drugs with specific targeting capabilities (Balasubramani et al., 2007).
Material Science and Luminescence
The synthesis and luminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds have been researched, indicating the potential for these compounds in creating materials with specific photophysical properties, such as chemiluminescence or photoluminescence (Watanabe et al., 2010).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules. While the specific mechanism of action for “4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine” is not available, related compounds such as “5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine” have been studied for their interactions with cyclooxygenase (COX) enzymes .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions. For instance, a related compound “4-[(2,5-dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid” has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13-9-10-16(14(2)11-13)24-19-17(25(3,22)23)12-20-18(21-19)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLONJKWLZBPBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2866356.png)
![N-(4-acetylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866357.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866359.png)



![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2866369.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2866375.png)

![3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866377.png)
![1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866378.png)

